molecular formula C14H25N B14590361 (3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine CAS No. 61285-59-4

(3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine

Katalognummer: B14590361
CAS-Nummer: 61285-59-4
Molekulargewicht: 207.35 g/mol
InChI-Schlüssel: JRITUWOSAPRVON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a heptenimine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and high yield. These methods often incorporate rigorous purification steps, including distillation and crystallization, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3E)-N-Cyclohexyl-5-methylhept-5-en-3-imine include other cyclohexyl-substituted imines and related structures. Examples include:

  • N-Cyclohexylbenzaldimine
  • N-Cyclohexyl-2-methylpropan-2-imine

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61285-59-4

Molekularformel

C14H25N

Molekulargewicht

207.35 g/mol

IUPAC-Name

N-cyclohexyl-5-methylhept-5-en-3-imine

InChI

InChI=1S/C14H25N/c1-4-12(3)11-13(5-2)15-14-9-7-6-8-10-14/h4,14H,5-11H2,1-3H3

InChI-Schlüssel

JRITUWOSAPRVON-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NC1CCCCC1)CC(=CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.